molecular formula C14H18N2OS B2904071 5-Butyl-4-(4-methoxyphenyl)-1,3-thiazol-2-amine CAS No. 406723-22-6

5-Butyl-4-(4-methoxyphenyl)-1,3-thiazol-2-amine

Cat. No.: B2904071
CAS No.: 406723-22-6
M. Wt: 262.37
InChI Key: GRLJCAPTPROQFK-UHFFFAOYSA-N
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Description

5-Butyl-4-(4-methoxyphenyl)-1,3-thiazol-2-amine is a synthetic organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a methoxyphenyl group and a butyl chain attached to the thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Butyl-4-(4-methoxyphenyl)-1,3-thiazol-2-amine typically involves the following steps:

    Formation of Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under basic conditions.

    Introduction of Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a methoxy-substituted benzene derivative reacts with a suitable nucleophile.

    Attachment of Butyl Chain: The butyl chain can be introduced through alkylation reactions, where an alkyl halide reacts with the thiazole ring in the presence of a strong base.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are selected to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the thiazole ring or the methoxyphenyl group, resulting in the formation of reduced thiazole derivatives or demethylated phenyl groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the thiazole ring or the methoxyphenyl group are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used in substitution reactions.

Major Products

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Reduced thiazole derivatives or demethylated phenyl groups.

    Substitution: Various substituted thiazole or phenyl derivatives.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex thiazole derivatives, which are valuable in organic synthesis and material science.

    Biology: The compound has shown potential as a bioactive molecule, with studies investigating its effects on various biological pathways and its potential as a therapeutic agent.

    Medicine: Research has focused on its potential use as a drug candidate, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.

    Industry: The compound is used in the development of specialty chemicals and advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 5-Butyl-4-(4-methoxyphenyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in key biological processes.

    Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Methoxyphenyl)-1H-indoles: These compounds share the methoxyphenyl group but differ in the heterocyclic core, which is an indole instead of a thiazole.

    4-(4-Methoxyphenyl)-1H-imidazoles: Similar to the indoles, these compounds have an imidazole ring instead of a thiazole ring.

Uniqueness

5-Butyl-4-(4-methoxyphenyl)-1,3-thiazol-2-amine is unique due to its specific combination of functional groups and the thiazole ring, which imparts distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

5-butyl-4-(4-methoxyphenyl)-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2OS/c1-3-4-5-12-13(16-14(15)18-12)10-6-8-11(17-2)9-7-10/h6-9H,3-5H2,1-2H3,(H2,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRLJCAPTPROQFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=C(N=C(S1)N)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A procedure similar to step 5 of Example 6 was used. 2-bromo-1-(4-methoxy-phenyl)-hexan-1-one prepared in the step 3, thiourea and anhydrous sodium acetate were used as starting materials, refluxed for 3 hours, followed by post-treatment to give a crude product, which was recrystallized with petroleum ether and ethyl acetate at a ratio of 1:1 (V:V) to obtain a product as a white solid in a yield of 57.2%, mp: 118-119 └. 1H-NMR (CDCl3, 400 M.Hz) δ: 0.90 (3H, t, J=7.2 Hz, CH3), 1.36 (2H, sextuple, J=7.20 Hz, CH2), 1.59 (2H, quintuple, J=7.20 Hz, CH2), 2.74 (2H, t, J=7.2 Hz, CH3), 3.83 (3H, s, OCH3), 4.93 (2H, br, NH2), 6.93 (2H, d, J=8.80 Hz, ArH), 7.45 (2H, d, J=8.80 Hz, ArH); EI-MS m/e (%): 262.0 (M+, 55), 219.0 (100), 177.0 (36); HREI-MS Calcd. for C14H18N2OS: 262.1140. found: 262.1140. Anal. Calcd. for C14H18N2OS: C, 64.09; H, 6.92; N, 10.68. found: C, 64.19; H, 7.02; N, 10.63.
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